N'~2~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-5-[(2-METHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE
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Overview
Description
N’~2~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-5-[(2-METHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE is a complex organic compound that features a combination of pyran, furan, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-5-[(2-METHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its operational simplicity, high atom economy, and reduced waste.
Industrial Production Methods
This includes the use of multicomponent reactions that minimize the need for complex purification steps and reduce the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-5-[(2-METHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N’~2~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-5-[(2-METHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-5-[(2-METHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.
2-Pyrone derivatives: Compounds containing the 2-pyrone ring, which is a key structural component of the compound.
Uniqueness
N’~2~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-5-[(2-METHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE is unique due to its combination of pyran, furan, and hydrazide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-12-10-15(24)19(21(26)29-12)13(2)22-23-20(25)18-9-8-14(30-18)11-28-17-7-5-4-6-16(17)27-3/h4-10,24H,11H2,1-3H3,(H,23,25)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWVXWMAPQOCO-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)/C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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